![molecular formula C20H12Cl2O2 B8226343 (R)-3,3'-Dichloro-[1,1'-binaphthalene]-2,2'-diol CAS No. 235426-91-2](/img/structure/B8226343.png)
(R)-3,3'-Dichloro-[1,1'-binaphthalene]-2,2'-diol
概要
説明
®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol is a chiral binaphthol derivative characterized by the presence of two chlorine atoms at the 3 and 3’ positions and hydroxyl groups at the 2 and 2’ positions on the binaphthalene framework. This compound exhibits axial chirality due to the restricted rotation around the single bond connecting the two naphthalene rings. It is widely used in asymmetric synthesis and as a chiral ligand in various catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol typically involves the chlorination of ®-1,1’-bi-2-naphthol. One common method is as follows:
Starting Material: ®-1,1’-bi-2-naphthol.
Chlorination: The compound is subjected to chlorination using reagents such as phosphorus trichloride or thionyl chloride in the presence of a base like pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of ®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors for the chlorination step.
Continuous Purification: Employing continuous purification techniques such as distillation or large-scale chromatography to ensure consistent product quality.
Quality Control: Implementing stringent quality control measures to monitor the purity and enantiomeric excess of the final product.
化学反応の分析
Types of Reactions
®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of dihydro-binaphthols.
Substitution: Formation of substituted binaphthols with various functional groups.
科学的研究の応用
®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of chiral recognition and enantioselective interactions in biological systems.
Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of chiral intermediates and fine chemicals.
作用機序
The mechanism of action of ®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol involves its interaction with various molecular targets and pathways:
Chiral Recognition: The compound’s axial chirality allows it to interact selectively with chiral centers in other molecules, facilitating enantioselective reactions.
類似化合物との比較
Similar Compounds
®-1,1’-Bi-2-naphthol: A precursor to ®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol, used in similar applications.
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another chiral binaphthol derivative used as a ligand in asymmetric catalysis.
Uniqueness
®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol is unique due to the presence of chlorine atoms, which can be further functionalized, providing additional versatility in synthetic applications. Its axial chirality and ability to form stable complexes with transition metals make it a valuable compound in asymmetric synthesis .
特性
IUPAC Name |
3-chloro-1-(3-chloro-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOFNBXRFYHZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Cl)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-92-6, 235426-91-2 | |
| Record name | (1R)-3,3′-Dichloro[1,1′-binaphthalene]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287111-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′-Dichloro[1,1′-binaphthalene]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=235426-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


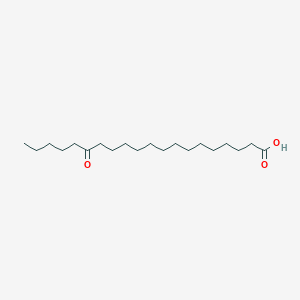
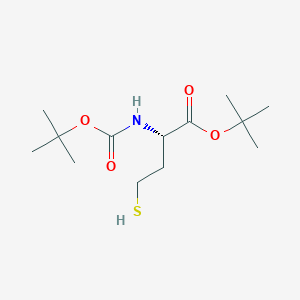


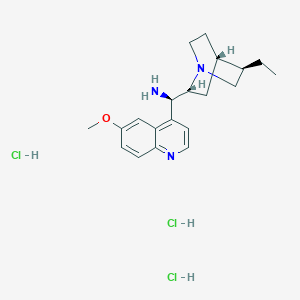

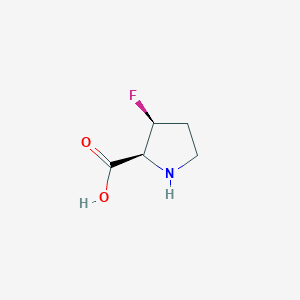

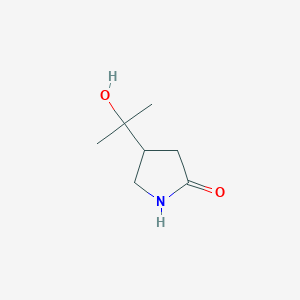

![tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8226352.png)



